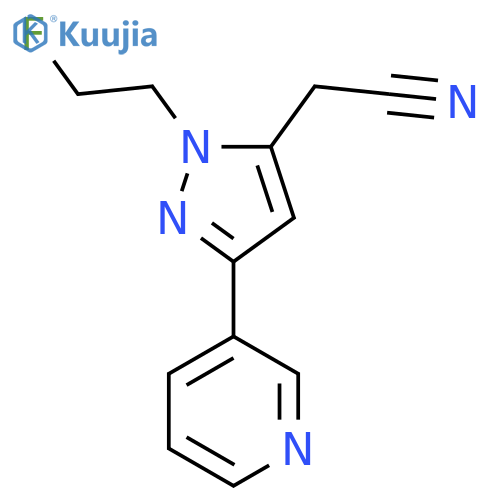Cas no 2098137-94-9 (2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile)

2098137-94-9 structure
商品名:2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- F2198-0532
- starbld0028298
- 2098137-94-9
- 2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile
- 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
- AKOS026720946
- 1H-Pyrazole-5-acetonitrile, 1-(2-fluoroethyl)-3-(3-pyridinyl)-
-
- インチ: 1S/C12H11FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-4,7H2
- InChIKey: CIXUIKQDVQNWDV-UHFFFAOYSA-N
- ほほえんだ: FCCN1C(CC#N)=CC(C2C=NC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 230.09677453g/mol
- どういたいしつりょう: 230.09677453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 425.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.50±0.12(Predicted)
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2198-0532-1g |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
| Life Chemicals | F2198-0532-0.25g |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
| TRC | F162796-100mg |
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F162796-1g |
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 1g |
$ 660.00 | 2022-06-05 | ||
| TRC | F162796-500mg |
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 500mg |
$ 435.00 | 2022-06-05 | ||
| Life Chemicals | F2198-0532-10g |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
| Life Chemicals | F2198-0532-0.5g |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
| Life Chemicals | F2198-0532-2.5g |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
| Life Chemicals | F2198-0532-5g |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile |
2098137-94-9 | 95%+ | 5g |
$1398.0 | 2023-09-06 |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
2098137-94-9 (2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
